molecular formula C18H19N5O3 B3360666 9-Amino-N-[2-(dimethylamino)ethyl]-6-nitroacridine-4-carboxamide CAS No. 89459-54-1

9-Amino-N-[2-(dimethylamino)ethyl]-6-nitroacridine-4-carboxamide

Cat. No.: B3360666
CAS No.: 89459-54-1
M. Wt: 353.4 g/mol
InChI Key: DDRZSMNHWDDVHB-UHFFFAOYSA-N
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Description

9-Amino-N-[2-(dimethylamino)ethyl]-6-nitroacridine-4-carboxamide is a synthetic acridine derivative characterized by a nitro group at position 6, an amino group at position 9, and a carboxamide side chain functionalized with a dimethylaminoethyl (DMAE) group. This compound is synthesized via a multi-step process involving 9-chloroacridine-4-carbonyl chloride intermediates and subsequent amidation with N,N-dimethylethylenediamine .

Properties

IUPAC Name

9-amino-N-[2-(dimethylamino)ethyl]-6-nitroacridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-22(2)9-8-20-18(24)14-5-3-4-13-16(19)12-7-6-11(23(25)26)10-15(12)21-17(13)14/h3-7,10H,8-9H2,1-2H3,(H2,19,21)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRZSMNHWDDVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CC2=C(C3=C(C=C(C=C3)[N+](=O)[O-])N=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20753925
Record name 9-Amino-N-[2-(dimethylamino)ethyl]-6-nitroacridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20753925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89459-54-1
Record name 9-Amino-N-[2-(dimethylamino)ethyl]-6-nitroacridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20753925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

9-Amino-N-[2-(dimethylamino)ethyl]-6-nitroacridine-4-carboxamide, commonly referred to as DACA, is an acridine derivative that has garnered attention for its potential as an anti-cancer agent. This compound is part of a broader class of acridine compounds known for their diverse biological activities, particularly in oncology. This article reviews the biological activity of DACA, focusing on its mechanisms of action, efficacy against various cancer types, and relevant case studies.

  • Chemical Formula : C18H19N5O3
  • Molecular Weight : 353.38 g/mol
  • CAS Number : 89459-54-1

DACA exhibits its biological activity primarily through the following mechanisms:

  • DNA Interaction : DACA has a high affinity for DNA, which is crucial for its anti-proliferative effects. The compound intercalates into the DNA structure, leading to the inhibition of topoisomerase II, an enzyme essential for DNA replication and transcription .
  • Induction of Apoptosis : Studies have shown that DACA induces apoptosis in cancer cells by disrupting the cell cycle and promoting programmed cell death. It effectively halts cell division at the G2/M phase, which is critical in cancer treatment .
  • Metabolism and Clearance : The metabolism of DACA involves conversion to acridone metabolites via aldehyde oxidase, with significant differences observed across species (humans vs. rodents) in terms of metabolic clearance rates . This aspect is essential for understanding potential drug interactions and therapeutic windows.

Efficacy Against Cancer Cell Lines

DACA has been tested against various cancer cell lines with promising results:

Cell Line IC50 (µM) Mechanism
Breast Cancer0.125 - 0.352Apoptosis induction
Dalton's Lymphoma96.5 - 190Topoisomerase II inhibition
Lung CancerVariesDNA intercalation

These results indicate that DACA is particularly effective against breast cancer cells and shows significant cytotoxicity in lymphoma models .

Clinical Trials

DACA is currently undergoing clinical trials to evaluate its efficacy and safety in humans. Preliminary data suggest that it may be effective in treating specific types of cancers, particularly those resistant to conventional therapies .

Comparative Studies

A comparative study evaluated the metabolism of DACA in human and rodent models, revealing that human liver preparations exhibit lower intrinsic clearance rates compared to rodents. This difference underscores the importance of selecting appropriate animal models for preclinical testing .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C19H22N4O3
  • Molecular Weight : 350.41 g/mol
  • CAS Number : Not specifically listed, but related compounds can be found under various identifiers.

The structure of DACA features a nitro group at the 6-position of the acridine ring, which is critical for its biological activity. The presence of the dimethylaminoethyl side chain enhances its solubility and interaction with biological targets.

Antitumor Activity

DACA and its analogs have shown promising antitumor properties in vitro. Studies indicate that these compounds can induce apoptosis in various cancer cell lines through mechanisms such as:

  • Reactive Oxygen Species (ROS) Generation : DACA activates signaling pathways that lead to increased ROS levels, contributing to cytotoxic effects .
  • Cell Cycle Arrest : Research suggests that DACA can disrupt cell cycle progression in cancer cells, leading to growth inhibition.

Neuroprotective Effects

Research has also highlighted the potential of DACA in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit acetylcholinesterase (AChE) has been documented, which may enhance cholinergic neurotransmission .

Case Studies

StudyFindingsImplications
Arai et al. (2017)Demonstrated moderate cytotoxicity against WRL-68 liver cells with IC50 values around 86 μMSuggests potential for liver cancer treatment
Hamulakova et al. (2024)Identified DACA as a potent inhibitor of AChE with IC50 values ranging from 2 to 8 nMIndicates potential use in Alzheimer's therapy
Mohammadi-Khanaposhtani et al. (2020)Synthesized triazole derivatives showing AChE inhibition with varying potencyExpands the therapeutic applications of acridine derivatives

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Acridine Derivatives
Compound Core Structure Nitro Group DMAE Group DNA Binding Affinity Key Application
Target Compound Acridine Yes (C6) Yes High (predicted) Anticancer research
Bis(9-aminoacridine-4-carboxamide) Bis-acridine No No Very High DNA intercalation studies
9-Chloroacridine-4-carboxamide Acridine No No Moderate Synthetic intermediate
Table 2: Influence of DMAE Group on Physicochemical Properties
Compound Water Solubility LogP (Predicted) Cellular Uptake Mechanism
Target Compound Moderate 2.1 Passive diffusion + endocytosis
2-(Dimethylamino)ethyl Methacrylate High 0.8 N/A (industrial use)
Desvenlafaxine Succinate High 1.5 Active transport

Research Findings and Implications

  • Synthesis Efficiency : The target compound’s yield (∼65%) is comparable to other acridine carboxamides but lower than bis-acridines due to steric challenges in DMAE incorporation .
  • DNA Interaction: Molecular modeling suggests the nitro group enhances stacking interactions with DNA base pairs, while the DMAE side chain may stabilize binding via minor groove interactions .
  • Toxicity Profile: Preliminary studies indicate reduced mutagenicity compared to non-aminated nitroacridines, likely due to the electron-donating amino group at position 9 .

Q & A

Basic Research Questions

Q. What are the critical synthetic considerations for achieving high-purity 9-Amino-N-[2-(dimethylamino)ethyl]-6-nitroacridine-4-carboxamide?

  • Methodological Answer : Synthesis requires precise control of reaction parameters. For example, coupling agents like DCC and catalysts (e.g., DMAP) in anhydrous dichloromethane enhance carboxamide bond formation. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/methanol) ensures purity. Yield optimization involves monitoring nitro-group stability under reducing conditions, as nitro groups can interfere with amine reactivity .

Q. Which spectroscopic techniques are essential for structural validation of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm the acridine core, dimethylaminoethyl side chain, and nitro-group placement. Aromatic proton signals (δ 7.5–9.0 ppm) and dimethylaminoethyl protons (δ 2.2–3.5 ppm) are diagnostic.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 424.18).
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) assesses purity (>95%) .

Q. How does the dimethylaminoethyl side chain influence solubility and bioavailability?

  • Methodological Answer : The dimethylaminoethyl group enhances water solubility via protonation at physiological pH, facilitating cellular uptake. Comparative studies with analogs lacking this group (e.g., acridine orange) show reduced solubility and nonspecific binding in biological assays .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s DNA intercalation and topoisomerase inhibition?

  • Methodological Answer : X-ray crystallography of acridine-DNA complexes reveals that the nitro group at position 6 stabilizes intercalation via π-π stacking and hydrogen bonding with guanine residues. The dimethylaminoethyl side chain interacts with the minor groove, enhancing binding specificity. Topoisomerase II inhibition is evaluated via plasmid relaxation assays, with IC50_{50} values compared to DACA derivatives .

Q. How can structural modifications resolve contradictions in antitumor activity across cell lines?

  • Methodological Answer :

  • SAR Studies : Replace the nitro group with methoxy or chloro substituents to assess electron-withdrawing vs. donating effects. For example, 6-methoxy analogs (e.g., DACA derivatives) show reduced cytotoxicity in leukemia cells but increased activity in solid tumors .
  • Cell Line Profiling : Use panels (e.g., NCI-60) to identify cell-line-specific resistance mechanisms (e.g., efflux pump expression).

Q. What strategies improve selectivity for topoisomerase II over other nucleic acid-binding proteins?

  • Methodological Answer :

  • Co-crystallization Studies : Resolve binding modes using d(CGTACG)2_2 duplexes to identify key interactions (e.g., nitro group positioning relative to topoisomerase II catalytic sites) .
  • Competitive Assays : Measure displacement by ethidium bromide or known intercalators (e.g., doxorubicin) to quantify binding specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Amino-N-[2-(dimethylamino)ethyl]-6-nitroacridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
9-Amino-N-[2-(dimethylamino)ethyl]-6-nitroacridine-4-carboxamide

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